2-Bromoadamantane

Catalog No.
S666567
CAS No.
7314-85-4
M.F
C10H15B
M. Wt
215.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoadamantane

CAS Number

7314-85-4

Product Name

2-Bromoadamantane

IUPAC Name

2-bromoadamantane

Molecular Formula

C10H15B

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C10H15Br/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2

InChI Key

RCXJARRRXOPXBC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3Br

Canonical SMILES

C1C2CC3CC1CC(C2)C3Br

Organic Synthesis

One primary application of 2-bromoadamantane lies in organic synthesis, particularly as a starting material for the creation of more complex molecules. Its unique structure, containing a rigid adamantane core and a reactive bromine group, allows for controlled modification and introduction of various functionalities. For instance, research has demonstrated its use in the c-alkylation of phenol, a crucial step in the synthesis of various pharmaceuticals and industrial chemicals [].

2-Bromoadamantane is an organobromine compound with the molecular formula C10H15Br\text{C}_{10}\text{H}_{15}\text{Br} and a molecular weight of 215.13 g/mol. It is a derivative of adamantane, characterized by the substitution of a bromine atom at the second position of the adamantane framework. The compound typically appears as a white to almost white waxy solid and has a melting point ranging from 138°C to 144°C .

  • Hydrolysis: The hydrolysis of 2-bromoadamantane can yield 2-hydroxyadamantane, which is an alcohol derivative.
  • Reactions with Nucleophiles: It can react with nucleophiles, such as phenol, leading to the formation of para-adamantylphenol. This reaction highlights its reactivity as a tertiary alkyl bromide .
  • Formation of Organometallic Compounds: While reluctant to form organometallic derivatives, it can react with certain metals (e.g., Rieke calcium) to produce organocalcium derivatives that behave similarly to Grignard reagents .

The synthesis of 2-bromoadamantane typically involves bromination reactions on adamantane. Common methods include:

  • Electrophilic Bromination: This method involves treating adamantane with bromine in the presence of a solvent, leading to bromine substitution at the desired position.
  • Radical Mechanisms: Utilizing radical initiators can also facilitate bromination under controlled conditions, allowing for selective substitution at the second position on the adamantane structure .

2-Bromoadamantane has applications primarily in research settings:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other functionalized adamantane derivatives.
  • Research Tool: Due to its unique structure, it is often used in studies exploring reaction mechanisms and the development of new synthetic methodologies .

Several compounds share structural similarities with 2-bromoadamantane, primarily within the adamantane family and related derivatives. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
1-BromoadamantaneBromine at position 1More reactive due to primary bromine
AdamantaneNo halogen substituentBase structure for many derivatives
AmantadineContains an amino groupKnown antiviral properties
2-Bromo-1-isopropyl-4-methylcyclohexaneBromine at position 2Different ring structure
1-Bromodecahydro-1,6-methanonaphthaleneBromine attached to a bicyclic systemDistinct from adamantanes

The uniqueness of 2-bromoadamantane lies in its specific positioning of the bromine atom which influences its reactivity and potential applications compared to other similar compounds.

XLogP3

3.4

Wikipedia

2-bromoadamantane

Dates

Modify: 2023-08-15

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